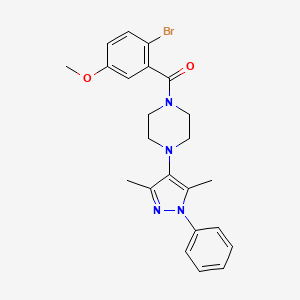

5-Methylbenzene-1,3-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylbenzene-1,3-diamine dihydrochloride, also known by its CAS number 26346-38-3, is a chemical compound with the molecular formula C7H12Cl2N2 . It has a molecular weight of 195.09 . The compound is typically in the form of a powder .

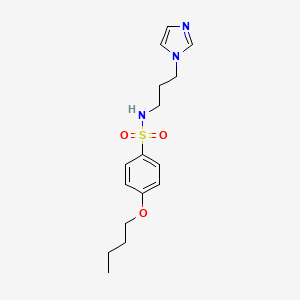

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=CC(=CC(=C1)N)N.Cl.Cl . This indicates that the compound consists of a benzene ring with two amine groups and one methyl group attached .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 255-260°C . It is generally soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Polymer Chemistry

5-Methylbenzene-1,3-diamine dihydrochloride is related to the synthesis of various polymers and compounds. For instance, novel fluorinated diamine monomers have been prepared for synthesizing fluorinated polyimides with exceptional solubility, thermal stability, and electrical properties (Yang & Hsiao, 2004). Such materials are crucial for the electronics and aerospace industries due to their low dielectric constants and high glass-transition temperatures.

Material Science and Engineering

In the field of material science, diamines similar to this compound serve as building blocks for creating new polyimides and other polymers. These materials exhibit remarkable properties such as organosolubility, thermal stability, and mechanical strength, making them suitable for advanced engineering applications (Liaw, Liaw, & Yu, 2001).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the use of structurally similar compounds for preorganizing molecular-recognition elements in supramolecular hosts. The study shows how triethylbenzene scaffolds, analogous in structure to the mentioned diamine, can improve the binding affinities of hosts through steric effects and preorganization (Wang & Hof, 2012).

Green Chemistry and Corrosion Inhibition

In the context of green chemistry, derivatives of benzene-diamines have been investigated as corrosion inhibitors for metals. These studies contribute to the development of environmentally friendly corrosion protection strategies, highlighting the potential of benzene-diamines in industrial applications (Verma, Quraishi, & Singh, 2015).

Analytical Chemistry

Furthermore, derivatives of 1,2-diaminobenzenes have been utilized in analytical chemistry for the development of chromatographic assays, demonstrating the versatility of these compounds in scientific research (McLellan & Thornalley, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

It’s known that benzylic amines can undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering the biochemical pathways in which the target is involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

5-methylbenzene-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,8-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXDRSPEFRNNOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)

![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)

![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)